molecular formula C9H23O4PSi B14524337 Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate CAS No. 62514-87-8

Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate

Cat. No.: B14524337
CAS No.: 62514-87-8
M. Wt: 254.34 g/mol
InChI Key: MHWASYKAZHZXNE-UHFFFAOYSA-N
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Description

Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-[(trimethylsilyl)oxy]ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate typically involves the reaction of diethyl phosphite with 2-[(trimethylsilyl)oxy]ethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate involves its interaction with molecular targets through its phosphonate group. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate esters as substrates. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Trimethylsilyl ethyl phosphonate
  • Diethyl {2-hydroxyethyl}phosphonate

Uniqueness

Diethyl {2-[(trimethylsilyl)oxy]ethyl}phosphonate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of lipophilic phosphonates or in reactions requiring stable intermediates .

Properties

CAS No.

62514-87-8

Molecular Formula

C9H23O4PSi

Molecular Weight

254.34 g/mol

IUPAC Name

2-diethoxyphosphorylethoxy(trimethyl)silane

InChI

InChI=1S/C9H23O4PSi/c1-6-11-14(10,12-7-2)9-8-13-15(3,4)5/h6-9H2,1-5H3

InChI Key

MHWASYKAZHZXNE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCO[Si](C)(C)C)OCC

Origin of Product

United States

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